molecular formula C11H19F2N5O2S B7639466 4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide

4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide

Cat. No. B7639466
M. Wt: 323.37 g/mol
InChI Key: SQBBWVNFYJQFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide, also known as DIPPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, this compound has been found to bind to the adenosine receptor, which is involved in various physiological processes, including inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. For example, it has been shown to decrease the levels of glucose and insulin in the blood, which is beneficial for individuals with diabetes. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other potential drug candidates. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on 4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential. Finally, there is potential for this compound to be used as a tool for studying the role of carbonic anhydrase and adenosine receptors in various physiological processes.

Synthesis Methods

The synthesis of 4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide involves the reaction of N-ethylpiperazine-1-sulfonamide with 1-(difluoromethyl)imidazole in the presence of a base. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and diabetes. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes.

properties

IUPAC Name

4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2N5O2S/c1-2-15-21(19,20)17-7-5-16(6-8-17)9-10-14-3-4-18(10)11(12)13/h3-4,11,15H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBBWVNFYJQFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)N1CCN(CC1)CC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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